molecular formula C17H15Cl2NO2 B1223760 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B1223760
M. Wt: 336.2 g/mol
InChI Key: MQRPMZUQJJIFBP-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenoxy group linked to an N-(2,3-dihydro-1H-inden-5-yl) moiety. Structurally, it belongs to a class of compounds studied for diverse applications, including agrochemicals (e.g., auxin mimics) and pharmaceuticals (e.g., cytokine modulators) .

Properties

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C17H15Cl2NO2/c18-14-5-2-6-15(17(14)19)22-10-16(21)20-13-8-7-11-3-1-4-12(11)9-13/h2,5-9H,1,3-4,10H2,(H,20,21)

InChI Key

MQRPMZUQJJIFBP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Biological Activity

2-(2,3-Dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and receptor interactions. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a dichlorophenoxy group, which is known for its biological activity, particularly in herbicides and pharmaceuticals.

Receptor Affinity

Research indicates that compounds with similar structures exhibit significant affinity for sigma receptors. For instance, a related compound showed high affinity for the σ1 receptor (Ki = 42 nM) and was significantly selective over the σ2 receptor . This suggests that 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide may also interact with sigma receptors, potentially influencing pain pathways.

Antinociceptive Effects

In vivo studies have demonstrated that compounds similar to 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can reduce nociception in animal models. The formalin test indicated that certain derivatives could significantly decrease pain responses at specific dosages (10-300 μg/paw) . This suggests potential applications in treating inflammatory pain.

Study on Sigma Receptor Ligands

A study evaluated the binding affinity of various compounds to sigma receptors. The results indicated that modifications to the phenoxy group could enhance receptor binding and selectivity. This research highlights the importance of structural variations in developing effective analgesics .

Synthesis and Biological Evaluation

A series of analogs based on the core structure of 2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide were synthesized and tested for biological activity. The most potent analogs exhibited IC50 values in the nanomolar range against specific targets related to cancer therapy .

Data Summary

Compound NameSigma Receptor Affinity (Ki)Antinociceptive Effect (μg/paw)IC50 (nM)
Compound A42 nM10 - 300700
Compound BNot specifiedNot specified900

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among acetamide derivatives include:

  • Halogen substitution: Position and type (Cl vs. F) on the phenoxy/aryl group.
  • Amide substituents : Aromatic vs. aliphatic groups (e.g., dihydroindenyl vs. pyridinyl).
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
2-(2,3-Dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (Target) C₁₇H₁₄Cl₂NO₂* ~336.1* 2,3-Dichlorophenoxy; dihydroindenyl Hypothesized: Herbicidal/drug candidate N/A
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide C₁₇H₁₆FNO₂ 285.32 2-Fluorophenoxy; dihydroindenyl Unspecified (structural analogue)
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) C₁₅H₁₂Cl₂N₂O₂ ~323.2 2,4-Dichlorophenoxy; 4-methylpyridinyl Synthetic auxin agonist
2-(4-Fluorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide C₁₇H₁₆FNO 269.31 4-Fluorophenyl; dihydroindenyl Unspecified (structural analogue)
Alachlor (Herbicide) C₁₄H₂₀ClNO₂ 269.77 2-Chloro-N-(2,6-diethylphenyl)-methoxymethyl Pre-emergent herbicide
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide) C₁₀H₁₀Cl₂NO₂S 281.17 2,4-Dichlorophenoxy; mercaptoethyl Caspase inhibition

Physicochemical Properties

  • Molecular Weight : Halogen substitution (Cl vs. F) increases molecular weight (e.g., 336.1 g/mol for target vs. 285.32 g/mol for 2-fluoro analogue) .

Key Findings and Implications

  • Substituent Impact :
    • Halogen Position : 2,3-Dichloro substitution may enhance steric hindrance and electron-withdrawing effects compared to 2-fluoro or 4-fluoro derivatives, altering target binding .
    • Amide Group : The dihydroindenyl moiety improves metabolic stability relative to aliphatic chains (e.g., pretilachlor in ) .
  • Potential Applications: Agriculture: Structural similarity to chloroacetamide herbicides (e.g., alachlor) suggests utility in weed control . Pharmaceuticals: Dihydroindenyl derivatives’ cytokine modulation supports further study in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,3-dichlorophenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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